molecular formula C12H14N4O3S B5872768 ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid

({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid

Cat. No. B5872768
M. Wt: 294.33 g/mol
InChI Key: DWWJNZHWAJPIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid, also known as AMPTA, is a compound with potential applications in scientific research. It is a derivative of triazole, a heterocyclic organic compound that contains three nitrogen atoms in its ring structure. AMPTA has gained attention due to its unique chemical properties and potential applications in various fields of research.

Mechanism of Action

({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid acts as an inhibitor of cystathionine gamma-lyase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of cystathionine to cysteine and alpha-ketobutyrate. The inhibition of this enzyme can lead to changes in the levels of hydrogen sulfide, a gasotransmitter that has been implicated in various physiological processes.
Biochemical and Physiological Effects:
The inhibition of cystathionine gamma-lyase by ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid can have various biochemical and physiological effects. One of the main effects is the modulation of hydrogen sulfide production, which can affect cellular signaling pathways and oxidative stress levels. In addition, the inhibition of cystathionine gamma-lyase can also affect the levels of other sulfur-containing amino acids, such as homocysteine and methionine.

Advantages and Limitations for Lab Experiments

({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has several advantages for use in laboratory experiments. It is a stable compound that can be synthesized in high yield and purity. It is also relatively easy to handle and can be used in a variety of experimental setups. However, there are also some limitations to its use. For example, the inhibition of cystathionine gamma-lyase can have complex effects on cellular processes, making it difficult to interpret experimental results. In addition, the use of ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid may not be suitable for all experimental systems, as the effects of hydrogen sulfide and other sulfur-containing amino acids can vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid. One area of interest is the elucidation of the specific cellular pathways affected by the inhibition of cystathionine gamma-lyase. This could lead to a better understanding of the role of hydrogen sulfide in cellular signaling and disease processes. Another area of interest is the development of new compounds that can selectively target cystathionine gamma-lyase, which could have therapeutic applications in various diseases. Finally, the use of ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid in animal models could provide valuable insights into the physiological effects of cystathionine gamma-lyase inhibition in vivo.

Synthesis Methods

({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid can be synthesized through a multistep process, starting with the reaction of 4-methylphenol with thionyl chloride to form 4-methylphenyl chloromethyl ether. This intermediate is then reacted with 4-amino-5-mercapto-1,2,4-triazole in the presence of a base to give ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid. The synthesis of ({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has been optimized to increase yield and purity, making it a viable compound for research purposes.

Scientific Research Applications

({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been shown to inhibit the activity of cystathionine gamma-lyase, an enzyme involved in the metabolism of sulfur-containing amino acids. This inhibition can have various effects on cellular processes, including the regulation of hydrogen sulfide production and the modulation of oxidative stress.

properties

IUPAC Name

2-[[4-amino-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-8-2-4-9(5-3-8)19-6-10-14-15-12(16(10)13)20-7-11(17)18/h2-5H,6-7,13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWJNZHWAJPIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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